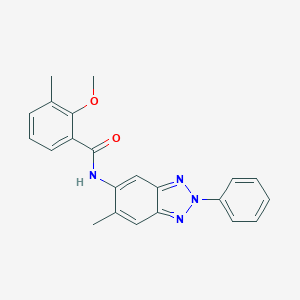![molecular formula C17H16N4O2S B243754 N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as BB5, is a synthetic compound that has been widely studied for its potential therapeutic applications. BB5 belongs to the class of benzothiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.
Mechanism of Action
The mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. In viral infections, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of the virus by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, which may contribute to its anti-cancer activity. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Advantages and Limitations for Lab Experiments
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized biological activity. However, there are also some limitations to using N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide in lab experiments, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. One area of interest is the development of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide's potential as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and its potential interactions with other cellular pathways.
Synthesis Methods
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with butyric anhydride to form N-(4-aminophenyl)butanamide. This intermediate is then reacted with thionyl chloride and 2-aminobenzothiazole to form the final product, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-3-16(22)18-12-5-7-13(8-6-12)19-17(23)11-4-9-14-15(10-11)21-24-20-14/h4-10H,2-3H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
MQYZIWHDPYTLCV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)
